

An In-Depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-5-chloropyrazine-2-carbonitrile

Cat. No.: B112756

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **3-Amino-5-chloropyrazine-2-carbonitrile**, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development.

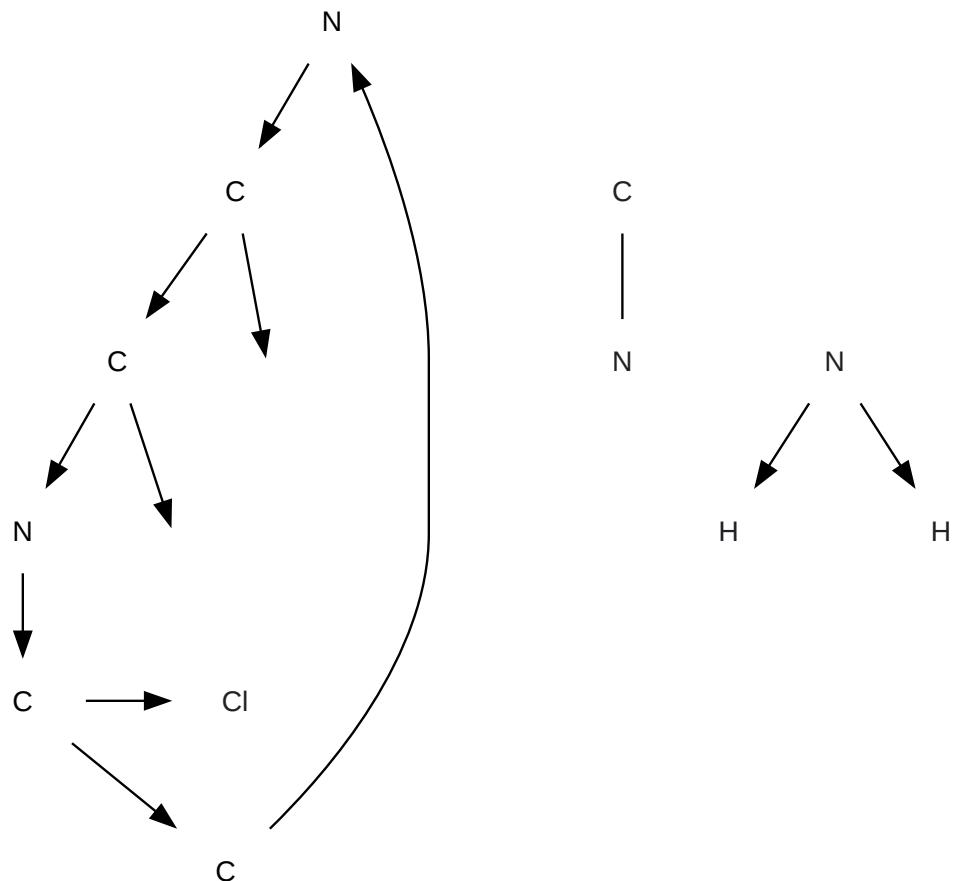
Molecular Structure and Properties

3-Amino-5-chloropyrazine-2-carbonitrile (CAS Number: 54632-11-0) is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. This ring is substituted with an amino group (-NH₂) at position 3, a chloro group (-Cl) at position 5, and a nitrile group (-C≡N) at position 2.

The molecular formula for this compound is C₅H₃ClN₄, and it has a molecular weight of 154.56 g/mol .^{[1][2]} The presence of both electron-donating (amino) and electron-withdrawing (chloro and nitrile) groups on the pyrazine ring influences its chemical reactivity and potential biological activity.

Below is a visualization of the molecular structure of **3-Amino-5-chloropyrazine-2-carbonitrile**.

Molecular Structure of 3-Amino-5-chloropyrazine-2-carbonitrile

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Caption: 2D representation of **3-Amino-5-chloropyrazine-2-carbonitrile**.

Physicochemical Properties

Property	Value	Reference
CAS Number	54632-11-0	[2]
Molecular Formula	C5H3ClN4	[1]
Molecular Weight	154.56 g/mol	[1]
IUPAC Name	3-amino-5-chloropyrazine-2-carbonitrile	
SMILES	NC1=NC(Cl)=CN=C1C#N	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Amino-5-chloropyrazine-2-carbonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on the known reactivity of related pyrazine compounds. A common method for introducing an amino group onto a halogenated pyrazine ring is through nucleophilic aromatic substitution, specifically aminodehalogenation.

Proposed Synthesis of **3-Amino-5-chloropyrazine-2-carbonitrile**

A potential precursor for this synthesis is 3,5-dichloropyrazine-2-carbonitrile. The synthesis would involve the selective amination at the 3-position.

Reaction:



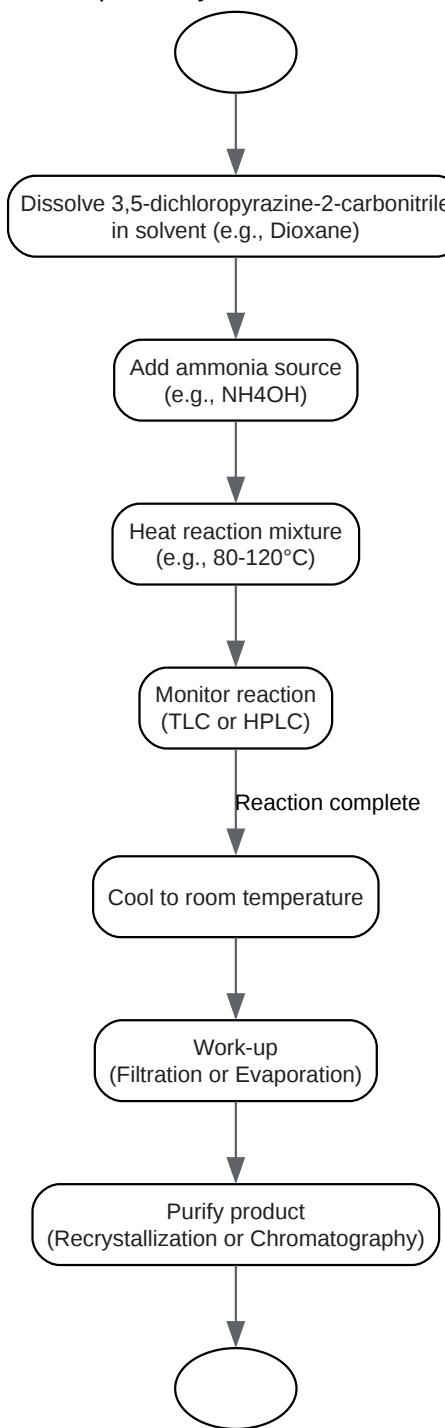
Proposed Experimental Protocol:

- Reaction Setup: In a sealed reaction vessel, dissolve 3,5-dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).
- Amination: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess, e.g., 5-10 equivalents).

- Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The following diagram illustrates the proposed experimental workflow.

Proposed Synthesis Workflow

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Caption: Proposed workflow for the synthesis of **3-Amino-5-chloropyrazine-2-carbonitrile**.

Spectroscopic Data

Experimental spectroscopic data for **3-Amino-5-chloropyrazine-2-carbonitrile** is not widely published. However, the spectroscopic data for the related compound, 3-chloropyrazine-2-carbonitrile, can provide a useful reference for characterization.

Spectroscopic Data for 3-Chloropyrazine-2-carbonitrile[[1](#)]

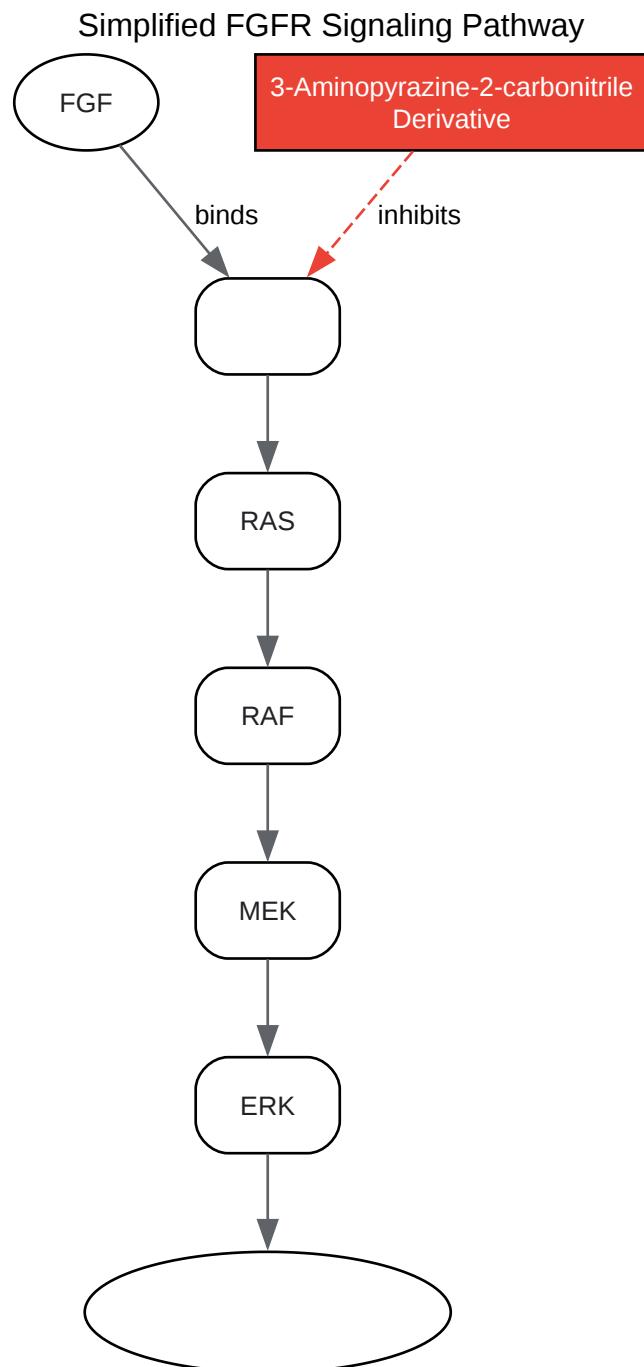
Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 150.67, 147.97, 144.26, 129.87, 114.66
IR (KBr, cm ⁻¹)	3088 (C-H aromatic), 2242 (C≡N), 1377 (C=C), 1087 (C-N)
Mass Spec (ESI, m/z)	140.3 [M+H] ⁺ , 142.3 [M+H+2] ⁺

Biological Activity and Signaling Pathways

While the specific biological targets of **3-Amino-5-chloropyrazine-2-carbonitrile** have not been extensively studied, derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[[3](#)] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.

The inhibition of FGFR by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the suppression of cancer cell growth and survival. Given the structural similarity, it is plausible that **3-Amino-5-chloropyrazine-2-carbonitrile** could serve as a scaffold for the development of novel FGFR inhibitors.

The diagram below illustrates a simplified FGFR signaling pathway and the potential point of inhibition by a 3-aminopyrazine-2-carbonitrile derivative.



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Caption: Potential inhibition of the FGFR signaling pathway.

In conclusion, **3-Amino-5-chloropyrazine-2-carbonitrile** is a versatile heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. Further research is needed to fully elucidate its synthetic routes, spectroscopic properties, and biological activity.

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